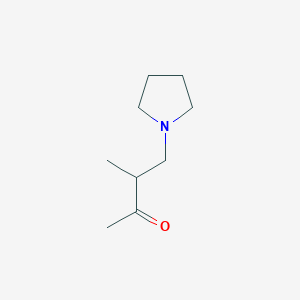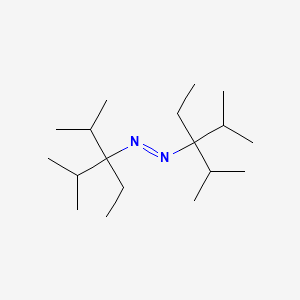
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene is an organic compound belonging to the class of diazenes, characterized by the presence of a nitrogen-nitrogen double bond. This compound is notable for its unique structural features, which include two 3-ethyl-2,4-dimethylpentan-3-yl groups attached to the diazene moiety. The (E)-configuration indicates that the substituents on the nitrogen atoms are on opposite sides of the double bond, contributing to the compound’s distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 3-ethyl-2,4-dimethylpentan-3-amine, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-ethyl-2,4-dimethylpentan-3-amine under basic conditions to form the diazene compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The reaction conditions are optimized to maintain high yields and purity, often involving temperature control, solvent selection, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene bond can yield the corresponding amines.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazenes with different alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene can be compared with other diazene compounds, such as:
Azobenzene: A well-known diazene with two phenyl groups, used in molecular switches and photoresponsive materials.
Dimethylazene: A simpler diazene with two methyl groups, used in organic synthesis.
Uniqueness: The unique structural features of this compound, such as the presence of bulky alkyl groups and the (E)-configuration, contribute to its distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53733-08-7 |
|---|---|
Molekularformel |
C18H38N2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C18H38N2/c1-11-17(13(3)4,14(5)6)19-20-18(12-2,15(7)8)16(9)10/h13-16H,11-12H2,1-10H3 |
InChI-Schlüssel |
GLRHYELRIKMXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)(C(C)C)N=NC(CC)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


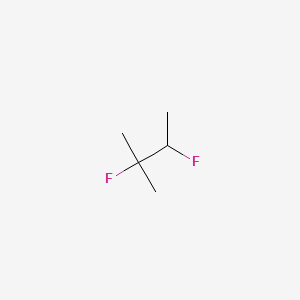
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)

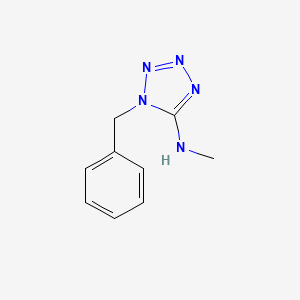

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
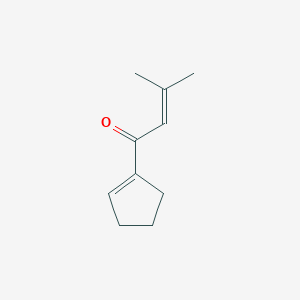

![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


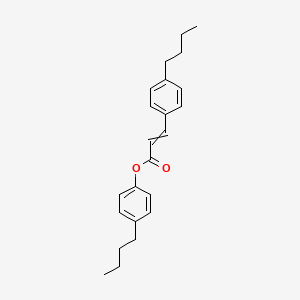
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
